molecular formula C16H18O3 B5197272 1-ethoxy-2-(2-phenoxyethoxy)benzene

1-ethoxy-2-(2-phenoxyethoxy)benzene

Cat. No.: B5197272
M. Wt: 258.31 g/mol
InChI Key: YKFKKFXYEOZPEM-UHFFFAOYSA-N
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Description

1-Ethoxy-2-(2-phenoxyethoxy)benzene (C₁₆H₁₈O₃) is an aromatic ether characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 1 and a phenoxyethoxy chain (-OCH₂CH₂-O-C₆H₅) at position 2. This compound has been investigated as a precursor in medicinal chemistry, particularly in the synthesis of antimalarial 4(1H)-quinolone derivatives . Its structure combines aromatic rigidity with flexible ether chains, influencing both physicochemical properties and biological interactions.

Properties

IUPAC Name

1-ethoxy-2-(2-phenoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-2-17-15-10-6-7-11-16(15)19-13-12-18-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFKKFXYEOZPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-(2-phenoxyethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1-bromo-2-ethoxybenzene with 2-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-(2-phenoxyethoxy)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reactions include nitration, sulfonation, and halogenation.

    Oxidation: The ethoxy and phenoxy groups can be oxidized under specific conditions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups.

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed:

    Nitration: Formation of nitro derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

1-Ethoxy-2-(2-phenoxyethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: It is used in the production of specialty chemicals, including solvents, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of 1-ethoxy-2-(2-phenoxyethoxy)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of ethoxy and phenoxy groups allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural Analogues and Properties
Compound Name Molecular Formula Substituents (Position) Key Applications/Properties Reference
1-Ethoxy-2-(2-phenoxyethoxy)benzene C₁₆H₁₈O₃ -OCH₂CH₃ (1), -OCH₂CH₂-O-C₆H₅ (2) Antimalarial precursor, high lipophilicity
1-Ethoxy-2-methoxybenzene C₉H₁₂O₂ -OCH₂CH₃ (1), -OCH₃ (2) Solvent, intermediate in organic synthesis
1-Ethoxy-2-ethylbenzene C₁₀H₁₄O -OCH₂CH₃ (1), -CH₂CH₃ (2) Reference material for analytical standards
1-Ethoxy-2-(2-iodoethoxy)benzene C₁₀H₁₃IO₂ -OCH₂CH₃ (1), -OCH₂CH₂I (2) Reactive intermediate for cross-coupling reactions
1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-2,4-dimethylbenzene C₁₉H₂₄O₄ -OCH₂CH₂-O-CH₂CH₂-O-C₆H₃(OCH₃) (1), -CH₃ (2,4) Surfactant, potential use in polymer chemistry

Physicochemical and Functional Comparisons

Molecular Weight and Solubility: The target compound (C₁₆H₁₈O₃) has a higher molecular weight (258.3 g/mol) compared to simpler analogues like 1-ethoxy-2-methoxybenzene (152.2 g/mol), leading to reduced volatility and increased lipophilicity. This enhances its suitability for biological applications where membrane permeability is critical . The phenoxyethoxy chain introduces steric bulk, which may reduce solubility in polar solvents compared to compounds with shorter chains (e.g., 1-ethoxy-2-ethylbenzene) .

Electronic Effects: The ethoxy group is electron-donating, while the phenoxyethoxy chain introduces additional resonance effects via the ether-linked phenyl ring. This contrasts with 1-ethoxy-2-(2-iodoethoxy)benzene, where the iodine atom creates a polarizable region for nucleophilic substitution .

Reactivity and Stability: The absence of reactive halogens (e.g., iodine in 1-ethoxy-2-(2-iodoethoxy)benzene) makes the target compound more stable under standard storage conditions .

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